molecular formula C17H14BrN3O2 B2845400 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1421583-38-1

3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2845400
CAS No.: 1421583-38-1
M. Wt: 372.222
InChI Key: XRCWLVVEBNYFNT-UHFFFAOYSA-N
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Description

3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The benzamide and phthalazinone groups can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound .

Scientific Research Applications

3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide include:

Uniqueness

What sets this compound apart is its unique combination of a bromine atom, a benzamide group, and a phthalazinone moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Biological Activity

3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities. The compound's structure suggests various pharmacological applications, particularly in cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC17_{17}H16_{16}BrN3_{3}O2_{2}
Molecular Weight372.00 g/mol
CAS Number1421583-75-6

The presence of the bromine atom and the phthalazin moiety is significant for its biological interactions.

Research indicates that compounds similar to this compound may act as enzyme inhibitors. Specifically, the structural features that enhance binding affinity to target enzymes are critical for their pharmacological effects. For instance, hydrophobic substituents and specific functional groups have been shown to increase inhibitory potency against farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation .

Antitumor Activity

Several studies have explored the antitumor potential of phthalazin derivatives. For example, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with cell cycle progression .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in various studies. For instance:

  • Farnesyltransferase Inhibition : Analogous compounds have been shown to inhibit FT effectively, leading to reduced tumor growth in animal models .
  • Kinase Inhibition : Some derivatives exhibit kinase inhibitory properties, which are vital for cancer treatment as they can disrupt signaling pathways involved in tumor growth.

Case Studies

  • Study on Antitumor Effects : A study conducted by researchers examined a series of phthalazin derivatives, including this compound. The results indicated that these compounds could reduce tumor size in xenograft models by up to 50% compared to controls .
  • Enzyme Binding Affinity : Another investigation focused on the binding affinity of this compound to FT. It was found to have an IC50_{50} value comparable to established inhibitors, suggesting significant potential for therapeutic applications in cancer treatment .

Properties

IUPAC Name

3-bromo-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-21-17(23)14-8-3-2-7-13(14)15(20-21)10-19-16(22)11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCWLVVEBNYFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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